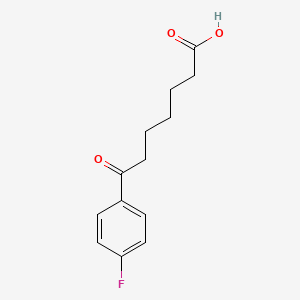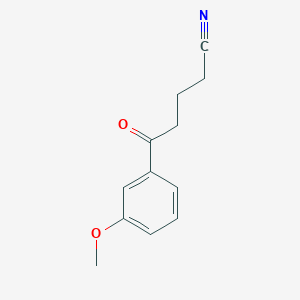
7-(4-Fluorophenyl)-7-oxoheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-Fluorophenyl)-7-oxoheptanoic acid is an organic compound characterized by the presence of a fluorophenyl group attached to a heptanoic acid chain with a ketone functional group at the seventh position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Fluorophenyl)-7-oxoheptanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzene and heptanoic acid derivatives.
Formation of the Ketone Group: The ketone functional group can be introduced through oxidation reactions. For example, the oxidation of a secondary alcohol using reagents like pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone) can yield the desired ketone.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. Common industrial reagents and catalysts include palladium-based catalysts for coupling reactions and chromium-based reagents for oxidation.
Análisis De Reacciones Químicas
Types of Reactions
7-(4-Fluorophenyl)-7-oxoheptanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3)
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of secondary alcohols
Substitution: Formation of substituted fluorophenyl derivatives
Aplicaciones Científicas De Investigación
7-(4-Fluorophenyl)-7-oxoheptanoic acid has several scientific research applications:
Medicinal Chemistry: This compound can serve as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of advanced materials with unique properties, such as fluorinated polymers or coatings.
Biological Studies: Researchers can use this compound to study the effects of fluorinated aromatic compounds on biological systems, including their interactions with proteins and cell membranes.
Industrial Chemistry: It can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 7-(4-Fluorophenyl)-7-oxoheptanoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the ketone group can participate in hydrogen bonding or other interactions with the target.
Comparación Con Compuestos Similares
Similar Compounds
7-(4-Chlorophenyl)-7-oxoheptanoic acid: Similar structure with a chlorine atom instead of fluorine.
7-(4-Bromophenyl)-7-oxoheptanoic acid: Similar structure with a bromine atom instead of fluorine.
7-(4-Methylphenyl)-7-oxoheptanoic acid: Similar structure with a methyl group instead of fluorine.
Uniqueness
7-(4-Fluorophenyl)-7-oxoheptanoic acid is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets compared to other halogens or substituents.
Propiedades
IUPAC Name |
7-(4-fluorophenyl)-7-oxoheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c14-11-8-6-10(7-9-11)12(15)4-2-1-3-5-13(16)17/h6-9H,1-5H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSDFFYCQOHKQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCC(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645262 |
Source


|
| Record name | 7-(4-Fluorophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-95-6 |
Source


|
| Record name | 7-(4-Fluorophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1325155.png)
![[(4'-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid](/img/structure/B1325156.png)


![3-[(3,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325178.png)









